3-(furan-2-yl)-1H-pyrazole
CAS No.: 32332-98-2
Cat. No.: VC21316337
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32332-98-2 |
|---|---|
| Molecular Formula | C7H6N2O |
| Molecular Weight | 134.14 g/mol |
| IUPAC Name | 5-(furan-2-yl)-1H-pyrazole |
| Standard InChI | InChI=1S/C7H6N2O/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9) |
| Standard InChI Key | XHTWJTDNZKWQON-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=CC=NN2 |
| Canonical SMILES | C1=COC(=C1)C2=CC=NN2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-(Furan-2-yl)-1H-pyrazole consists of a five-membered pyrazole ring (C₃H₃N₂) fused to a furan heterocycle (C₄H₃O) at the 3-position. The planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the nitrogen atoms in the pyrazole ring enable hydrogen bonding . Key properties include:
| Property | Value |
|---|---|
| Molecular formula | C₇H₆N₂O |
| Molecular weight | 134.14 g/mol |
| Hydrogen bond donors | 1 (N-H) |
| Hydrogen bond acceptors | 3 (2N, 1O) |
| Topological polar surface area | 41.6 Ų |
The furan ring’s electron-rich oxygen atom enhances solubility in polar solvents, with a logP value of 1.82, indicating moderate lipophilicity .
Synthesis and Chemical Modifications
Conventional Synthesis Routes
The most widely reported method involves a Claisen-Schmidt condensation followed by cyclization:
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Chalcone Intermediate: Reacting furfural with substituted acetophenones in ethanol yields α,β-unsaturated ketones .
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Cyclization: Treating chalcones with hydrazine hydrate in the presence of silver triflate (AgOTf) as a catalyst forms 3-(furan-2-yl)-4,5-dihydro-1H-pyrazoles. Subsequent oxidation with iodine or DDQ yields the fully aromatic pyrazole .
Example:
Yields range from 65–85%, with electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring improving reaction efficiency .
Industrial-Scale Production
While large-scale synthesis remains underexplored, microwave-assisted and flow-chemistry protocols have reduced reaction times from 48 hours to <2 hours, enhancing scalability .
Biological Activities
Antimicrobial Effects
Derivatives of 3-(furan-2-yl)-1H-pyrazole demonstrate broad-spectrum activity against bacterial and fungal strains :
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |
|---|---|---|---|
| 4-Nitro derivative | 12.5 | 25 | 6.25 |
| 4-Chloro derivative | 25 | 50 | 12.5 |
| Parent compound | 50 | 100 | 25 |
The 4-nitro derivative exhibited the highest potency due to enhanced electron-withdrawing effects, which stabilize ligand-enzyme interactions .
Anticancer Mechanisms
Theoretical studies using density functional theory (DFT) and molecular docking reveal that 3-(furan-2-yl)-1H-pyrazole derivatives inhibit lung cancer cell proliferation by:
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EGFR Kinase Inhibition: Binding affinity (ΔG = -9.8 kcal/mol) to the ATP-binding site of EGFR (PDB: 1M17), disrupting signal transduction .
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Apoptosis Induction: Upregulation of caspase-3 and Bax/Bcl-2 ratio (2.8-fold increase in A549 cells) .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Substituents on the Phenyl Ring: Electron-withdrawing groups (-NO₂, -CF₃) enhance antimicrobial and anticancer effects by 3–5-fold compared to electron-donating groups (-OCH₃) .
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Furan Orientation: The 2-position furan substitution optimizes steric compatibility with hydrophobic enzyme pockets .
Computational and Pharmacokinetic Profiles
DFT calculations at the B3LYP/6-311++G(d,p) level indicate:
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